Diethyl 3-cyclopentene-1,1-dicarboxylate
Overview
Description
Diethyl 3-cyclopentene-1,1-dicarboxylate is a chemical compound related to various research areas, including organic synthesis and supramolecular chemistry. Although the provided papers do not directly discuss diethyl 3-cyclopentene-1,1-dicarboxylate, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related cyclopentene derivatives has been described in the literature. For instance, a method for synthesizing 3-methyl-2-cyclopenten-2-ol-1-one, a compound with a similar cyclopentene core, involves the condensation of diethyl glutarate with diethyl oxalate, followed by methylation and hydrolysis-decarboxylation steps . This method could potentially be adapted for the synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular and crystalline structures of related compounds have been determined using techniques such as X-ray analysis, NMR spectroscopy, and HSQC technique. For example, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazono-2-phenylcyclohexane-1,3-dicarboxylate was elucidated using these methods . These techniques could similarly be applied to diethyl 3-cyclopentene-1,1-dicarboxylate to gain insights into its molecular geometry and electronic structure.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored. For instance, diethyl 4-phenylethynylazulene-1,3-dicarboxylate undergoes a Friedel–Crafts-type ring closure to form cyclopent[cd]azulene derivatives . This suggests that diethyl 3-cyclopentene-1,1-dicarboxylate may also participate in similar cyclization reactions under appropriate conditions.
Physical and Chemical Properties Analysis
While the papers do not directly address the physical and chemical properties of diethyl 3-cyclopentene-1,1-dicarboxylate, they do discuss the properties of structurally related compounds. For example, cyclopentane-1,3-diones, which share the cyclopentane motif, exhibit pKa values in the range of carboxylic acids and have been used as isosteres for carboxylic acid functional groups . This information could be indicative of the acidity and potential reactivity of diethyl 3-cyclopentene-1,1-dicarboxylate.
Scientific Research Applications
Synthesis and Structural Analysis
- Diethyl 3-cyclopentene-1,1-dicarboxylate has been synthesized as a derivative of gem-dicarboxylic acids of the cyclopentene series. The chemical structure of this compound and its derivatives was characterized using techniques like 1H, 13C NMR spectroscopy, and GC–MS (Raskil’dina et al., 2016).
Organic Synthesis
- This compound is used as an intermediate in the preparation of various organic products, such as 3-cyclopentene-1-carboxylic acid. It plays a role in various synthetic pathways including alkylation and decarboxylation processes (Deprés & Greene, 2003).
Catalyzed Cycloaddition Reactions
- Diethyl 3-cyclopentene-1,1-dicarboxylate is involved in AlCl3-catalyzed [3 + 2] cycloaddition reactions with aromatic aldehydes. This process has been used to create a variety of diethyl 2,5-diaryl-4-benzoyltetrahydrofuran-3,3-dicarboxylates, showcasing significant diastereoselectivities (Yang et al., 2011).
Safety And Hazards
The compound has been assigned the hazard statement H302 , indicating that it may be harmful if swallowed. It is recommended to keep away from heat/sparks/open flames/hot surfaces .
Relevant Papers The information provided above is based on the analysis of relevant papers . These papers provide valuable insights into the properties, synthesis, and potential applications of Diethyl 3-cyclopentene-1,1-dicarboxylate.
properties
IUPAC Name |
diethyl cyclopent-3-ene-1,1-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-14-9(12)11(7-5-6-8-11)10(13)15-4-2/h5-6H,3-4,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKIAWRITOYVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC=CC1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-cyclopentene-1,1-dicarboxylate | |
CAS RN |
21622-00-4 | |
Record name | 1,1-diethyl cyclopent-3-ene-1,1-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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